![molecular formula C24H21ClN4O5 B12360453 [2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto [2-(2,6-dioxopiperidin-3-il)-1-oxo-3H-imidazo[1,5-a]indol-6-il]metil N-(3-cloro-4-metilfenil)carbamato es una molécula orgánica compleja que ha despertado interés debido a sus posibles aplicaciones en química medicinal. Este compuesto se caracteriza por su estructura única, que incluye un grupo piperidinilo, un núcleo imidazoindólico y un enlace carbamato. Estas características estructurales contribuyen a su actividad biológica y posibles usos terapéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [2-(2,6-dioxopiperidin-3-il)-1-oxo-3H-imidazo[1,5-a]indol-6-il]metil N-(3-cloro-4-metilfenil)carbamato generalmente implica múltiples pasos, incluida la formación del núcleo imidazoindólico, la introducción del grupo piperidinilo y la formación final del carbamato. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, disolventes y controles de temperatura para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Formación del Núcleo Imidazoindólico: Este paso implica la ciclización de precursores apropiados en condiciones ácidas o básicas, a menudo utilizando un catalizador como paladio o cobre.
Introducción del Grupo Piperidinilo: Esto se puede lograr mediante reacciones de sustitución nucleófila, donde el grupo piperidinilo se introduce en el núcleo imidazoindólico.
Formación de Carbamato: El paso final implica la reacción del intermedio con N-(3-cloro-4-metilfenil)isocianato para formar el enlace carbamato.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, se emplean técnicas de purificación como cristalización, cromatografía y recristalización para garantizar que el compuesto cumpla con los estándares necesarios para aplicaciones farmacéuticas.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo piperidinilo, lo que lleva a la formación de los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo imidazoindólico, lo que podría conducir a la formación de derivados imidazoindólicos reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, especialmente en los grupos carbamato y piperidinilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Los reactivos como los haluros de alquilo, los cloruros de acilo y los cloruros de sulfonilo se pueden utilizar en condiciones apropiadas (por ejemplo, presencia de un catalizador básico o ácido).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir compuestos imidazoindólicos reducidos. Las reacciones de sustitución pueden conducir a varios derivados sustituidos con posibles modificaciones en los grupos carbamato o piperidinilo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, el compuesto se estudia por su potencial como modulador de vías biológicas específicas. Su capacidad para interactuar con proteínas y enzimas lo convierte en una herramienta valiosa para investigar procesos celulares y vías de señalización.
Medicina
El compuesto ha demostrado ser prometedor en química medicinal, particularmente como un posible agente terapéutico para el tratamiento de diversas enfermedades. Su estructura única y su actividad biológica lo convierten en un candidato para el desarrollo de fármacos, especialmente en las áreas de oncología e inmunología.
Industria
En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales y productos químicos. Su versatilidad y reactividad lo hacen adecuado para diversas aplicaciones, incluida la producción de productos farmacéuticos, agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de [2-(2,6-dioxopiperidin-3-il)-1-oxo-3H-imidazo[1,5-a]indol-6-il]metil N-(3-cloro-4-metilfenil)carbamato implica su interacción con dianas moleculares específicas, como proteínas y enzimas. El compuesto puede modular la actividad de estas dianas al unirse a sus sitios activos o alterar su conformación. Esta interacción puede conducir a cambios en los procesos celulares y las vías de señalización, lo que finalmente resulta en los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
- [2-(2,6-dioxopiperidin-3-il)-4-fluoroisoindolina-1,3-diona]
- [2-(2,6-dioxopiperidin-3-il)-5-(piperidin-4-il)isoindolina-1,3-diona]
Unicidad
En comparación con compuestos similares, [2-(2,6-dioxopiperidin-3-il)-1-oxo-3H-imidazo[1,5-a]indol-6-il]metil N-(3-cloro-4-metilfenil)carbamato destaca por su núcleo imidazoindólico único y su enlace carbamato. Estas características estructurales contribuyen a su actividad biológica distintiva y posibles aplicaciones terapéuticas. Además, la presencia del grupo piperidinilo y el patrón de sustitución específico mejoran aún más su reactividad y versatilidad en reacciones químicas.
Propiedades
Fórmula molecular |
C24H21ClN4O5 |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C24H21ClN4O5/c1-13-2-4-16(10-18(13)25)26-23(32)34-12-14-3-5-19-15(8-14)9-17-11-28(24(33)29(17)19)20-6-7-21(30)27-22(20)31/h2-5,8-10,20H,6-7,11-12H2,1H3,(H,26,32)(H,27,30,31) |
Clave InChI |
VDJUGOBNCFZJIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)N4C(=C3)CN(C4=O)C5CCC(=O)NC5=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


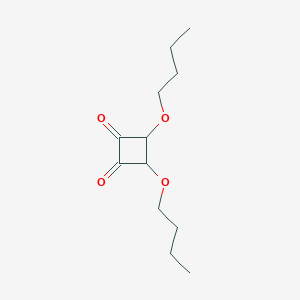
![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)

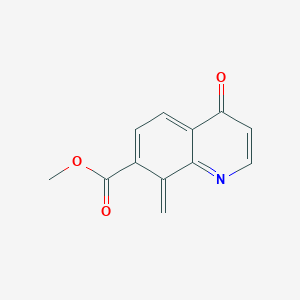
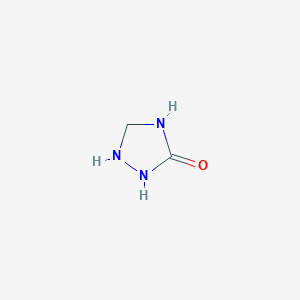
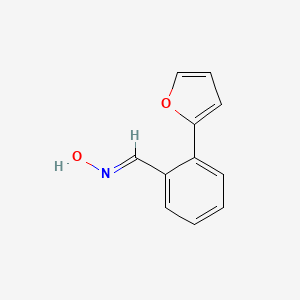
![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)
![2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B12360419.png)


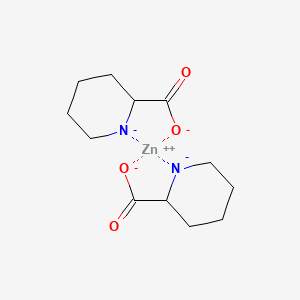
![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
